molecular formula C15H10BrN B12662743 2-(3-Bromophenyl)-3-phenylacrylonitrile CAS No. 947274-07-9

2-(3-Bromophenyl)-3-phenylacrylonitrile

Cat. No.: B12662743
CAS No.: 947274-07-9
M. Wt: 284.15 g/mol
InChI Key: UTMZDQWDIFQAAW-NTEUORMPSA-N
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Description

2-(3-Bromophenyl)-3-phenylacrylonitrile is an α,β-unsaturated nitrile derivative characterized by a bromine-substituted phenyl ring at the 2-position and a phenyl group at the 3-position of the acrylonitrile backbone. The compound’s synthesis typically involves condensation reactions between substituted anilines and acrylonitrile precursors. For instance, a related bromophenyl-containing acrylonitrile derivative was synthesized from 3-bromoaniline and a cyano-functionalized intermediate, yielding 35% product after 24 hours, with a melting point of 143–163°C and an IR absorption band at 2180 cm⁻¹ for the nitrile group . Similar methodologies, such as reactions involving TMSCN (trimethylsilyl cyanide) and base-mediated substitutions, are employed for analogous compounds .

Its structural framework is relevant to materials science and pharmaceutical chemistry, where acrylonitrile derivatives serve as intermediates for polymers or bioactive molecules.

Properties

CAS No.

947274-07-9

Molecular Formula

C15H10BrN

Molecular Weight

284.15 g/mol

IUPAC Name

(Z)-2-(3-bromophenyl)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C15H10BrN/c16-15-8-4-7-13(10-15)14(11-17)9-12-5-2-1-3-6-12/h1-10H/b14-9+

InChI Key

UTMZDQWDIFQAAW-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-3-phenylacrylonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-(3-Bromophenyl)-3-phenylacrylonitrile may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-3-phenylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenylacrylonitrile derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-3-phenylacrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can participate in various pathways, including nucleophilic addition and substitution reactions, which contribute to its overall biological and chemical activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromine vs. Fluorine/Nitro Groups: The bromine atom in 2-(3-bromophenyl)-3-phenylacrylonitrile enhances polarizability and may facilitate halogen-bonding interactions, unlike the electron-withdrawing nitro group in 2-(4-fluoro-2-nitrophenyl)acetonitrile, which increases electrophilicity . Steric Considerations: The meta-bromophenyl group imposes moderate steric hindrance compared to bulkier substituents like pyren-1-yl in nicotinonitrile derivatives .

Synthetic Efficiency :

  • The target compound’s 35% yield is lower than typical yields for simpler acrylonitriles, likely due to steric challenges in the bromophenyl-aniline coupling step. In contrast, TMSCN-mediated syntheses (e.g., for 2-(4-fluoro-2-nitrophenyl)acetonitrile) may achieve higher yields under milder conditions .

Spectroscopic Features :

  • The nitrile IR stretch at 2180 cm⁻¹ is consistent across bromophenyl- and phenyl-substituted acrylonitriles, confirming minimal electronic perturbation from bromine .

Reactivity and Functionalization Potential

  • Electrophilic Reactivity : The α,β-unsaturated nitrile in 2-(3-bromophenyl)-3-phenylacrylonitrile is poised for Michael additions or cyclizations, similar to the Michael acceptor behavior observed in 2-(9H-fluorene-2-carbonyl)-3-phenylacrylonitrile .
  • Halogen Reactivity : The bromine atom offers sites for Suzuki-Miyaura cross-coupling, a feature absent in fluorine- or nitro-substituted analogs .

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